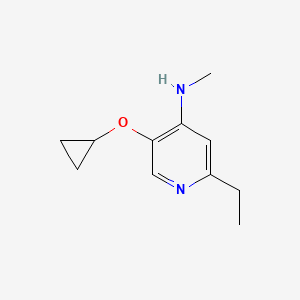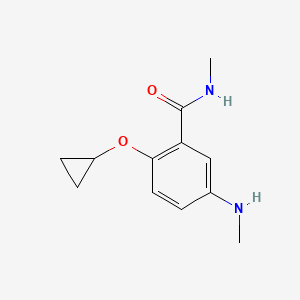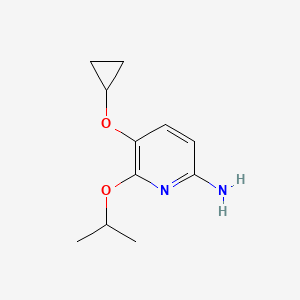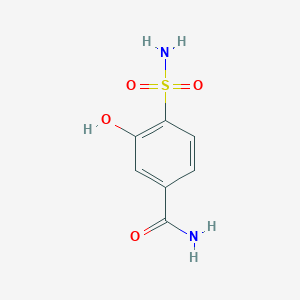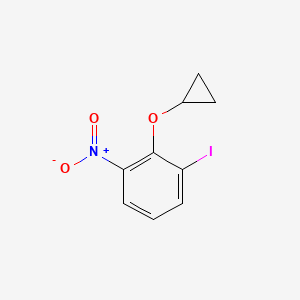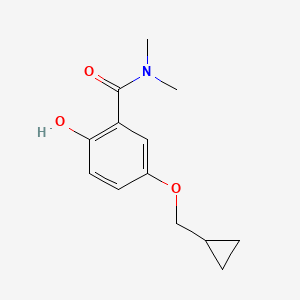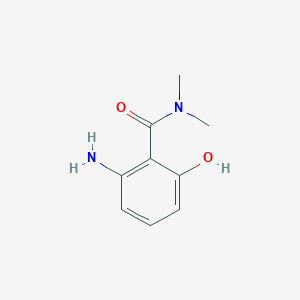
2-Amino-6-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a hydroxyl group at the sixth position, and two methyl groups attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-amino-6-hydroxybenzoic acid with N,N-dimethylamine under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Another method involves the reduction of 2-nitro-6-hydroxy-N,N-dimethylbenzamide, which can be synthesized from 2-nitro-6-hydroxybenzoic acid through nitration and subsequent amide formation. The reduction step can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in its precursor can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Formation of 2-amino-6-oxo-N,N-dimethylbenzamide
Reduction: Formation of this compound from its nitro precursor
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Amino-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N,N-dimethylbenzamide: Lacks the hydroxyl group at the sixth position, which may affect its reactivity and biological activity.
4-Amino-N,N-dimethylbenzamide: Has the amino group at the fourth position, leading to different chemical and biological properties.
5-Amino-2-hydroxy-N,N-dimethylbenzamide: Similar structure but with the amino group at the fifth position, which may influence its interactions with molecular targets.
Uniqueness
2-Amino-6-hydroxy-N,N-dimethylbenzamide is unique due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-amino-6-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)8-6(10)4-3-5-7(8)12/h3-5,12H,10H2,1-2H3 |
InChI-Schlüssel |
FOEWKFMXZVNCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


